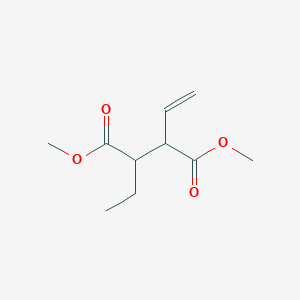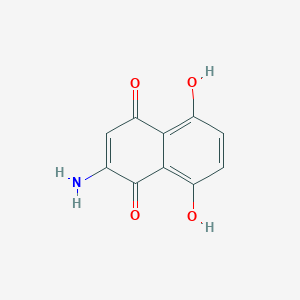
2-Amino-5,8-dihydroxy-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,8-dihydroxy-1,4-naphthoquinone: is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of amino and hydroxyl groups attached to the naphthoquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1-Naphthol or 2,5-Dihydroxynaphthalene: The transformation involves the use of urea hydrogen peroxide as a catalyst and a base (t-BuOK) in alcohol under oxygen atmosphere.
Reduction Method: Reduction of 1,4-naphthoquinone derivatives using tin (II) chloride.
Industrial Production Methods: While specific industrial production methods for 2-Amino-5,8-dihydroxy-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions due to the presence of hydroxyl groups.
Reduction: Reduction of the quinone moiety to hydroquinone is a common reaction.
Substitution: Amino and hydroxyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin (II) chloride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or alkylated naphthoquinone derivatives
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives: Used as a precursor for synthesizing various biologically active compounds.
Biology:
Antimicrobial Activity: Exhibits significant antibacterial and antifungal properties.
Anticancer Research: Potential use in developing anticancer agents due to its ability to induce apoptosis in cancer cells.
Medicine:
Therapeutic Agents: Investigated for use in treating infections and cancer.
Industry:
Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-Amino-5,8-dihydroxy-1,4-naphthoquinone is primarily based on two mechanisms:
Comparison with Similar Compounds
- 5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)
- 2,5-Dihydroxy-1,4-naphthoquinone
- 2,6-Dihydroxy-1,4-naphthoquinone
- 2,7-Dihydroxy-1,4-naphthoquinone
- 5,6-Dihydroxy-1,4-naphthoquinone
- 5,7-Dihydroxy-1,4-naphthoquinone
Uniqueness: 2-Amino-5,8-dihydroxy-1,4-naphthoquinone stands out due to the presence of both amino and hydroxyl groups, which enhance its reactivity and biological activity compared to other naphthoquinone derivatives.
Properties
CAS No. |
87927-30-8 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-amino-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H7NO4/c11-4-3-7(14)8-5(12)1-2-6(13)9(8)10(4)15/h1-3,12-13H,11H2 |
InChI Key |
HBGVBAQAWXSWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C=C(C2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


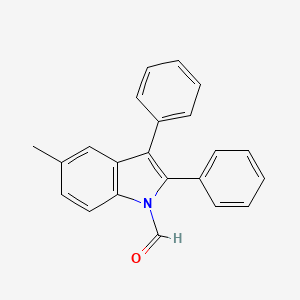
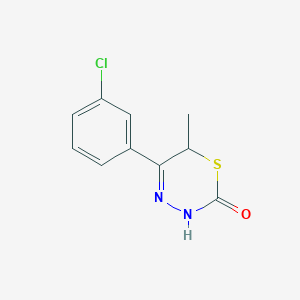

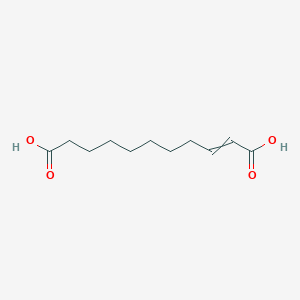
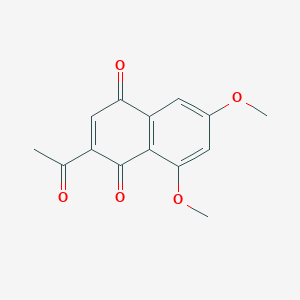
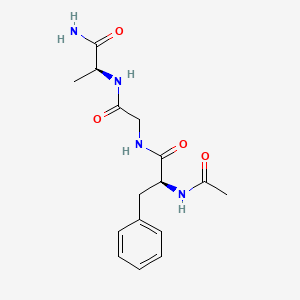
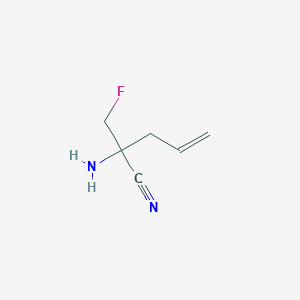
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
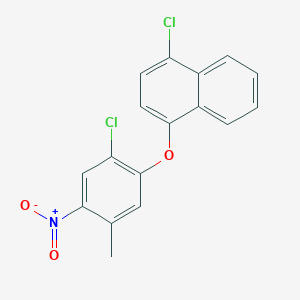
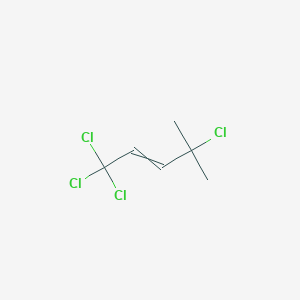
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
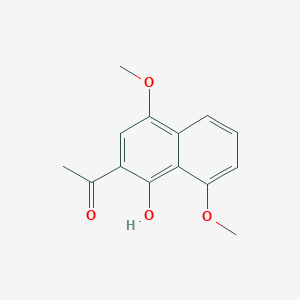
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)
